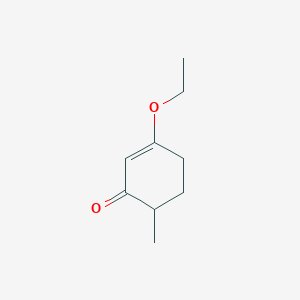

3-Ethoxy-6-methyl-2-cyclohexen-1-one

Description

Structure

3D Structure

Properties

CAS No. |

62952-33-4 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-ethoxy-6-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C9H14O2/c1-3-11-8-5-4-7(2)9(10)6-8/h6-7H,3-5H2,1-2H3 |

InChI Key |

LVCINSLLJIHISO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=O)C(CC1)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxy 6 Methyl 2 Cyclohexen 1 One

Precursor Synthesis and Preparation

The immediate precursor required for the synthesis of the target compound is 3-ethoxy-2-cyclohexen-1-one (B1360012). Its preparation is a critical first step, typically achieved through the acid-catalyzed reaction of 1,3-cyclohexanedione (B196179) with ethanol (B145695).

Synthesis of 3-Ethoxy-2-cyclohexen-1-one

The formation of 3-ethoxy-2-cyclohexen-1-one from 1,3-cyclohexanedione (also known as dihydroresorcinol) involves an enol etherification reaction. The reaction is typically carried out by heating a solution of 1,3-cyclohexanedione and an acid catalyst in a mixture of ethanol and a water-immiscible solvent like benzene (B151609) or toluene. orgsyn.org The use of an azeotropic distillation setup allows for the continuous removal of water, which drives the equilibrium towards the formation of the enol ether product. orgsyn.org

Alternative methods for the preparation of 3-ethoxy-2-cyclohexen-1-one have been reported, such as the reaction of the silver salt of dihydroresorcinol with ethyl iodide or the reaction of dihydroresorcinol with ethyl orthoformate and ethanol in the presence of sulfuric acid. orgsyn.org However, the acid-catalyzed reaction with ethanol in benzene remains a common and effective procedure. orgsyn.org

Reaction Conditions and Optimizations for 3-Ethoxy-2-cyclohexen-1-one Precursor Formation

The successful synthesis of 3-ethoxy-2-cyclohexen-1-one relies on carefully controlled reaction conditions. Key parameters include the choice of acid catalyst, solvent system, and reaction time.

| Parameter | Condition | Purpose |

| Reactants | 1,3-Cyclohexanedione, Absolute Ethanol | Starting material and source of the ethoxy group. |

| Catalyst | p-Toluenesulfonic acid monohydrate | Acid catalyst to facilitate the enol etherification. |

| Solvent | Benzene | Forms an azeotrope with water and ethanol to drive the reaction. |

| Apparatus | Flask with a total-reflux, variable-take-off distillation head | To allow for azeotropic removal of water. |

| Temperature | Boiling point of the benzene/ethanol/water azeotrope | To facilitate the reaction and azeotropic distillation. |

| Reaction Time | 6–8 hours, or until the temperature of the distilling vapor reaches 78°C | To ensure the reaction goes to completion. orgsyn.org |

| Workup | Washing with aqueous sodium hydroxide (B78521) and then water | To remove the acid catalyst and any unreacted starting material. |

| Purification | Distillation under reduced pressure | To obtain the pure product. |

Optimization of this procedure can involve the use of other alcohols, such as isobutyl alcohol, which has been reported to sometimes provide better yields of the corresponding enol ethers. orgsyn.org The yield of 3-ethoxy-2-cyclohexen-1-one using the described procedure is typically in the range of 70-75%. orgsyn.org

Targeted Synthesis of 3-Ethoxy-6-methyl-2-cyclohexen-1-one

With the precursor in hand, the target molecule, this compound, is synthesized via a regiospecific alkylation. The Stork-Danheiser kinetic alkylation procedure is the method of choice for this transformation, as it allows for the selective introduction of a methyl group at the C-6 position. orgsyn.orgchemicalbook.com

Stork-Danheiser Kinetic Alkylation Procedure

This procedure relies on the formation of a specific enolate under kinetically controlled conditions, which then reacts with an electrophile (in this case, methyl iodide). orgsyn.orgresearchgate.net The key to this selectivity is the use of a strong, sterically hindered, non-nucleophilic base at low temperatures. masterorganicchemistry.com

Lithium diisopropylamide (LDA) is the preferred base for this reaction. slideshare.netlibretexts.org It is a strong base (the pKa of its conjugate acid, diisopropylamine (B44863), is approximately 36) capable of quantitatively deprotonating the α-carbon of the ketone. libretexts.orglibretexts.org LDA is typically prepared in situ by reacting diisopropylamine with a solution of n-butyllithium in a non-polar organic solvent like hexane, usually in an ether solvent such as tetrahydrofuran (B95107) (THF). orgsyn.orgblogspot.com

The preparation is conducted under an inert atmosphere (e.g., argon) to prevent the reaction of the highly reactive organolithium reagents with atmospheric oxygen and moisture. The reaction is initially performed at 0°C and then cooled to a low temperature, typically -78°C, for the subsequent enolate formation step. orgsyn.org

| Reagent | Purpose |

| Diisopropylamine | The amine precursor for the amide base. |

| n-Butyllithium in hexane | A strong organolithium base used to deprotonate diisopropylamine. |

| Tetrahydrofuran (THF) | Anhydrous ether solvent for the reaction. |

| Inert Atmosphere (e.g., Argon) | To prevent reaction with air and moisture. |

| Temperature | 0°C for addition, then cooled to -78°C |

The regioselective deprotonation of 3-ethoxy-2-cyclohexen-1-one is the cornerstone of the Stork-Danheiser alkylation. orgsyn.org When a solution of 3-ethoxy-2-cyclohexen-1-one in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78°C, the sterically hindered LDA base preferentially abstracts a proton from the less substituted α-carbon, which is the C-6 position. orgsyn.orgmasterorganicchemistry.com This is because the approach to the more substituted C-2 position is sterically encumbered. This process, carried out under irreversible conditions at low temperature, yields the kinetic enolate. masterorganicchemistry.com

The resulting lithium enolate is then trapped by the rapid addition of an electrophile, methyl iodide, leading to the formation of this compound. orgsyn.org The reaction is quenched with water, and the product is isolated and purified, typically by distillation under reduced pressure, with yields reported to be in the range of 91-93%. orgsyn.org

| Step | Reagents and Conditions | Outcome |

| Enolate Formation | Solution of 3-ethoxy-2-cyclohexen-1-one in anhydrous THF added to LDA solution at -78°C. | Formation of the kinetic lithium enolate at the C-6 position. |

| Alkylation | Rapid addition of methyl iodide at -78°C. | SN2 reaction between the enolate and methyl iodide. |

| Workup and Purification | Quenching with water, extraction with diethyl ether, and distillation. | Isolation of pure this compound. |

The spectroscopic data for the final product, this compound, confirms the structure, with characteristic signals in its 1H NMR and IR spectra. orgsyn.org

Alkylation with Methyl Iodide

The cornerstone of the synthesis for this compound is the α-alkylation of the enolate derived from 3-ethoxy-2-cyclohexen-1-one. The reaction proceeds via a two-step sequence involving enolate formation followed by nucleophilic attack on methyl iodide.

First, the precursor, 3-ethoxy-2-cyclohexen-1-one, is treated with a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is commonly employed for this purpose due to its steric bulk, which favors deprotonation at the less hindered α-carbon (C-6) over nucleophilic addition to the carbonyl group. libretexts.org The reaction is typically conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent quenching of the highly reactive enolate.

The deprotonation occurs at the C-6 position, adjacent to the carbonyl group, to form a resonance-stabilized lithium enolate. This intermediate is a potent nucleophile. The subsequent introduction of methyl iodide (CH₃I) to the reaction mixture results in a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic α-carbon of the enolate attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming a new carbon-carbon bond. This step yields the desired product, this compound.

Reaction Parameters and Yield Optimization

The efficiency and yield of the alkylation are highly dependent on several critical reaction parameters. The choice of base, temperature, and solvent all play a pivotal role in controlling the regioselectivity and minimizing side reactions.

Base and Temperature: The formation of the desired product hinges on the generation of the kinetic enolate. This is achieved by using a strong, sterically hindered base like LDA at low temperatures, typically -78 °C. youtube.com These conditions ensure rapid and irreversible deprotonation at the less sterically encumbered C-6 position. Using a less hindered base or higher temperatures (e.g., 0 °C to room temperature) could allow for equilibration to the more thermodynamically stable enolate, which would involve deprotonation at the C-2 position, leading to undesired products.

Solvent: Anhydrous polar aprotic solvents like THF are essential. They effectively solvate the lithium cation without interfering with the reactivity of the enolate. The presence of protic solvents, such as water or alcohols, would lead to immediate protonation of the enolate, quenching the reaction.

Yield Optimization: To maximize the yield, it is crucial to maintain strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). The slow addition of the ketone to the cooled LDA solution ensures complete enolate formation before the addition of the alkylating agent. An excess of methyl iodide is sometimes used to drive the reaction to completion, but this can also lead to undesired side products if not carefully controlled. The yield for this type of alkylation on primary alkyl halides is generally favorable.

The following interactive table summarizes the key parameters and their typical values for optimizing the synthesis:

| Parameter | Condition | Rationale |

| Base | Lithium Diisopropylamide (LDA) | Strong, sterically hindered base; favors kinetic enolate formation. |

| Temperature | -78 °C | Promotes kinetic control, preventing thermodynamic enolate formation. |

| Solvent | Tetrahydrofuran (THF), anhydrous | Polar aprotic solvent; solvates cation without quenching the enolate. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric water and oxygen. |

| Reagent Addition | Slow addition of ketone to base | Ensures complete formation of the kinetic enolate before alkylation. |

Alternative Synthetic Routes and Methodological Comparisons

While α-alkylation of 3-ethoxy-2-cyclohexen-1-one is a direct and common method, alternative strategies for constructing the this compound framework exist. These routes often involve building the substituted cyclohexenone ring from acyclic or different cyclic precursors.

One major alternative approach starts with 2-methyl-1,3-cyclohexanedione. This dione (B5365651) can be synthesized through various methods, including the hydrogenation of resorcinol (B1680541) followed by methylation. Once 2-methyl-1,3-cyclohexanedione is obtained, it can be converted to the target compound. This is achieved through O-alkylation with an ethylating agent to form the enol ether. Reagents like triethyl orthoformate or Meerwein's salt can be used for this transformation, which selectively yields the ethoxy group at the C-3 position.

Another strategy involves the Robinson annulation, a powerful ring-forming reaction in organic synthesis. This method would involve the reaction of a methyl vinyl ketone with a suitable enolate, designed to form the 6-methyl-cyclohexenone ring system in a single sequence of reactions. Subsequent treatment with an ethylating agent would then install the 3-ethoxy group.

Comparison of Routes:

α-Alkylation: This is often the most direct route if the precursor, 3-ethoxy-2-cyclohexen-1-one, is readily available. It offers good control over the introduction of the methyl group at C-6 through the use of kinetic conditions.

From 2-Methyl-1,3-cyclohexanedione: This route is advantageous if 2-methyl-1,3-cyclohexanedione is a more accessible starting material. However, it requires an additional step for the enol ether formation, and regioselectivity during this step can sometimes be a concern.

Robinson Annulation: This is a more convergent approach, building the core ring structure and incorporating the methyl group in one sequence. It is highly efficient for creating the basic carbon skeleton but may require more complex starting materials and optimization to control stereochemistry.

Stereochemical Considerations in the Synthesis of this compound

The introduction of a methyl group at the C-6 position of the cyclohexenone ring creates a stereocenter. Consequently, this compound can exist as a pair of enantiomers: (R)-3-ethoxy-6-methyl-2-cyclohexen-1-one and (S)-3-ethoxy-6-methyl-2-cyclohexen-1-one.

In the standard alkylation procedure described above, which utilizes an achiral base (LDA) and starts from an achiral precursor, the product is obtained as a racemic mixture . The planar enolate intermediate can be attacked by the methyl iodide from either the top (re) or bottom (si) face with equal probability, leading to a 50:50 mixture of the two enantiomers. libretexts.org

The stereochemical outcome of the alkylation of cyclohexanone (B45756) enolates is influenced by the transition state geometry. The reaction tends to proceed through a chair-like transition state, with the incoming electrophile (methyl group) adding from the axial direction to avoid steric hindrance. ubc.ca However, in the absence of any chiral influence, this preference for axial attack does not discriminate between the two faces of the planar enolate, resulting in the racemic product.

Achieving stereoselectivity in this synthesis would require the use of a chiral auxiliary or a chiral catalyst. A chiral auxiliary could be temporarily attached to the precursor molecule to direct the incoming methyl iodide to one specific face of the enolate. uwo.ca Alternatively, a chiral base could be used to deprotonate one face of the C-6 methylene (B1212753) group selectively, leading to an enrichment of one enolate enantiomer. Asymmetric hydrosilylation or hydroboration of a related precursor could also be envisioned as a potential route to an enantiomerically enriched product. researchgate.net However, for the direct alkylation method, the product is typically racemic.

Reactivity and Mechanistic Investigations of 3 Ethoxy 6 Methyl 2 Cyclohexen 1 One

Electrophilic and Nucleophilic Reactivity Profiles

3-Ethoxy-6-methyl-2-cyclohexen-1-one is an α,β-unsaturated ketone, a class of compounds known for its rich and varied reactivity. The electronic structure of the molecule, characterized by the conjugation of the carbonyl group with the carbon-carbon double bond, dictates its reactivity profile. This conjugation results in the delocalization of π-electrons across the O=C-C=C system, creating multiple reactive sites.

Resonance analysis reveals that the molecule possesses two primary electrophilic centers: the carbonyl carbon (C-1) and the β-carbon (C-3) of the conjugated system. Nucleophilic attack can therefore occur at either of these positions. Direct attack at the carbonyl carbon is known as a 1,2-addition, while attack at the β-carbon is termed a conjugate or 1,4-addition. rsc.org The presence of the electron-donating ethoxy group at C-3 modulates the electrophilicity of the β-carbon.

The compound also exhibits nucleophilic character. The α-hydrogens (at C-4) and the γ-hydrogens (at C-6, the methyl group) are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile that can react with various electrophiles. The formation of the enolate is a critical step in reactions such as aldol (B89426) condensations and Michael additions, where the cyclohexenone itself acts as the nucleophile. The stereoelectronic effects of the ethoxy and methyl groups are influential in enolate formation and subsequent reactions. nih.gov

Carbon-Carbon Bond Forming Reactions

Grignard reagents (RMgX), being strong, hard nucleophiles, typically react with α,β-unsaturated ketones via 1,2-addition, attacking the electrophilic carbonyl carbon. beilstein-journals.org This reaction pathway is observed for this compound, where the nucleophilic carbon of the Grignard reagent adds to the carbonyl group. The initial product is a magnesium alkoxide intermediate, which upon acidic workup (hydrolysis), yields a tertiary alcohol. Subsequent dehydration of this alcohol can lead to the formation of a new double bond, affording 3-substituted cyclohexenones. beilstein-journals.org

A significant application of Grignard additions to this compound is in the synthesis of long-chain alcohols containing a cyclohexenone moiety. This process involves reacting the cyclohexenone derivative with a Grignard reagent prepared from an ω-halogenoalcohol, where the hydroxyl group is protected, typically by silylation.

The reaction proceeds in two main stages. First, the Grignard reagent undergoes a 1,2-addition to the carbonyl group of this compound. In the second stage, an acidic workup serves two purposes: it hydrolyzes the intermediate magnesium alkoxide to a hydroxyl group and removes the silyl (B83357) protecting group from the terminus of the long alkyl chain. This method provides an efficient route to these specialized long-chain alcohols with a reduced number of reaction steps. rsc.org

Table 1: Examples of Grignard Reactions for the Synthesis of Cyclohexenone Long-Chain Alcohols rsc.org

| Cyclohexenone Reactant | Grignard Reagent Precursor | Reaction Time | Subsequent Step |

|---|---|---|---|

| This compound | 14-Bromo-1-(t-butyldimethylsiloxy)tetradecane | 24 hours at room temp. | Hydrolysis with 10% HCl for 24 hours |

The aldol condensation is a cornerstone carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. netlify.app this compound can participate in aldol-type reactions, primarily by acting as the nucleophilic enolate component. Deprotonation by a base can occur at the α'-carbon (C-4) to generate a kinetically favored enolate. This enolate can then attack an aldehyde or ketone (an acceptor), leading to a β-hydroxy ketone adduct.

In a "crossed" or "mixed" aldol reaction, where the enolate donor and the electrophilic acceptor are different molecules, careful selection of reactants is necessary to avoid a complex mixture of products. For this compound to be an effective partner, it would typically be deprotonated first to form the enolate, which would then react with a more electrophilic carbonyl partner, such as an aldehyde that cannot enolize itself (e.g., benzaldehyde). Subsequent heating of the initial aldol addition product often leads to dehydration, yielding a new, more extended α,β-unsaturated system.

As a canonical α,β-unsaturated system, this compound is an excellent Michael acceptor. The Michael reaction involves the 1,4-conjugate addition of a soft nucleophile (the Michael donor) to the β-carbon of the conjugated system. This reaction is thermodynamically controlled and is effective for a wide range of nucleophiles, including enolates (from β-dicarbonyl compounds), organocuprates (Gilman reagents), amines, and thiols. beilstein-journals.org

The reaction mechanism involves the nucleophilic attack at C-3, which pushes the π-electrons through the conjugated system to form an enolate intermediate. This enolate is then protonated during workup to give the 1,4-adduct. beilstein-journals.org

Furthermore, the extended conjugation in this system allows for a vinylogous Michael addition. Research on similar β-substituted cyclohexenones has shown that under specific catalytic conditions (e.g., dienamine catalysis), nucleophilic attack can be directed to the γ-carbon (C-5), representing a 1,6-addition. This vinylogous reactivity provides a pathway to functionalize the molecule at a position further removed from the carbonyl group, leading to highly functionalized products with stereocenters at the γ and δ positions.

Detailed research findings or established protocols for the uncatalyzed carbon-carbon bond-forming reactions specifically between this compound and polychloroolefins are not extensively documented in the surveyed scientific literature. Such reactions would likely fall under the category of pericyclic reactions, such as a [2+2] or [4+2] cycloaddition, but these typically require thermal or photochemical promotion and their viability depends heavily on the specific electronic and steric properties of both reactants.

Grignard Reagent Additions and Subsequent Transformations

Reductive Transposition Reactions to 4-Substituted Cyclohexenones

A key transformation of 3-alkoxy-2-cyclohexenones, including the title compound, is the reductive transposition reaction, which provides a versatile route to 4-substituted-2-cyclohexenones. This process, often referred to as the Stork-Danheiser transposition, allows for the regiospecific introduction of a substituent at the 4-position of the cyclohexenone ring. researchgate.netgoogle.com

The reaction is initiated by the 1,2-addition of a strong carbon nucleophile, typically an organolithium or Grignard reagent, to the carbonyl group of the enol ether. This forms a lithium alkoxide intermediate. Subsequent treatment of this intermediate with a mild acid does not lead to simple dehydration. Instead, it triggers a 1,4-elimination of the ethoxy group, facilitated by the formation of a conjugated system. The resulting enol tautomerizes to the more stable 4-substituted-2-cyclohexenone product. This method is highly effective for synthesizing cyclohexenones that are otherwise difficult to access. researchgate.net

The general mechanism allows for a variety of alkyl, vinyl, and aryl groups to be introduced at the C-4 position, depending on the organometallic reagent used.

Table 1: Examples of Reductive Transposition of 3-Alkoxy-2-cyclohexenones

| Starting Enol Ether | Organometallic Reagent (R-M) | Resulting 4-Substituted-2-cyclohexenone |

|---|---|---|

| 3-Ethoxy-2-cyclohexen-1-one (B1360012) | Methyllithium (CH₃Li) | 4-Methyl-2-cyclohexen-1-one |

| 3-Ethoxy-2-cyclohexen-1-one | Vinyllithium (CH₂=CHLi) | 4-Vinyl-2-cyclohexen-1-one |

| 3-Methoxy-2-cyclohexen-1-one | Phenyllithium (C₆H₅Li) | 4-Phenyl-2-cyclohexen-1-one |

| 3-Ethoxy-5-methyl-2-cyclohexen-1-one | sec-Butyllithium | 4-sec-Butyl-5-methyl-2-cyclohexen-1-one |

Investigations into Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and the nature of the intermediates is crucial for controlling the outcomes of reactions involving this compound. The formation of specific enolates under kinetic control is a cornerstone of its synthetic utility.

The regioselective deprotonation of unsymmetrical ketones is a fundamental challenge in organic synthesis. For α,β-unsaturated ketones like this compound, there are multiple potential sites for deprotonation. Under kinetically controlled conditions—typically involving a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent (e.g., THF) at low temperatures (e.g., -78 °C)—deprotonation occurs at the position that is kinetically most favorable. bham.ac.ukmasterorganicchemistry.com

For this compound, the protons at the α'-position (C-6) are rendered more acidic due to the inductive effect of the adjacent carbonyl group. mit.edu Deprotonation at this site is rapid and irreversible under these conditions, leading to the formation of a specific, cross-conjugated lithium dienolate. orgsyn.orgubc.ca This kinetic enolate is stable at low temperatures and can be trapped by various electrophiles, leading to the formation of 6-substituted products. orgsyn.org This contrasts with thermodynamic enolate formation, which would favor the more substituted and conjugated dienolate formed by removing a proton from the γ-position (C-4). mit.edumit.edu

The ability to generate this specific kinetic enolate has been widely exploited in the synthesis of complex alicyclic compounds. orgsyn.org

Table 2: Trapping of the Kinetic Enolate of 3-Ethoxy-2-cyclohexen-1-one Derivatives

| Starting Material | Base/Conditions | Electrophile | Product |

|---|---|---|---|

| 3-Ethoxy-2-cyclohexen-1-one | LDA, THF, -78°C | Methyl iodide (CH₃I) | This compound |

| 3-Ethoxy-2-cyclohexen-1-one | LDA, THF, -78°C | Benzaldehyde (PhCHO) | 3-Ethoxy-6-(hydroxy(phenyl)methyl)-2-cyclohexen-1-one |

| 3-Ethoxy-2-cyclohexen-1-one | LDA, THF, -78°C | Allyl bromide | 6-Allyl-3-ethoxy-2-cyclohexen-1-one |

| This compound | LDA, THF, -78°C | Ethyl iodide | 3-Ethoxy-6-ethyl-6-methyl-2-cyclohexen-1-one |

While many reactions of this compound proceed through polar, two-electron mechanisms, related transformations in the broader class of unsaturated carbonyl compounds can involve radical and radical-anion intermediates, often participating in carbanion chain mechanisms. A prominent example is the SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism. wikipedia.orgorganicreactions.org

The SRN1 mechanism is a multi-step chain process initiated by the transfer of a single electron to the substrate, typically an aryl or vinyl halide, to form a radical anion. wikipedia.orgnptel.ac.in This radical anion then fragments, expelling the leaving group to generate a radical. This radical subsequently reacts with a nucleophile (often a carbanion, such as an enolate) to form a new radical anion. organicreactions.org This new radical anion then transfers its electron to a new molecule of the starting substrate, propagating the chain reaction. wikipedia.org

Although not the primary pathway for the title compound's reactions discussed previously, this mechanism is relevant for nucleophilic substitution on unactivated vinyl systems and provides a mechanistic counterpoint to the more common polar pathways. For instance, the reaction of vinyl halides with enolate nucleophiles can proceed via an SRN1 pathway under photochemical or solvated electron initiation conditions. researchgate.net This highlights the diverse mechanistic possibilities available to unsaturated systems depending on the specific substrates and reaction conditions.

Derivatization and Analogues of 3 Ethoxy 6 Methyl 2 Cyclohexen 1 One

Synthesis and Characterization of Structural Analogues

The synthesis of analogues of 3-ethoxy-6-methyl-2-cyclohexen-1-one typically involves the O-ethylation of the corresponding 1,3-cyclohexanedione (B196179) precursor. This can be achieved through various methods, including the acid-catalyzed reaction with ethanol (B145695) or the use of reagents like triethyl orthoformate. The starting diones themselves are accessible through established synthetic routes.

3-Ethoxy-2-methyl-2-cyclohexen-1-one (B13821022)

The synthesis of 3-ethoxy-2-methyl-2-cyclohexen-1-one originates from 2-methyl-1,3-cyclohexanedione. The precursor, 2-methyl-1,3-cyclohexanedione, can be prepared by the methylation of 1,3-cyclohexanedione. The subsequent O-ethylation of 2-methyl-1,3-cyclohexanedione, for instance through a reaction with triethyl orthoformate in the presence of an acid catalyst, yields the desired product.

Table 1: Physicochemical Properties of 3-Ethoxy-2-methyl-2-cyclohexen-1-one

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₂ |

Data sourced from chemical supplier databases.

Characterization of this compound involves standard spectroscopic techniques. The ¹H NMR spectrum would show characteristic signals for the ethoxy group (a triplet and a quartet), a singlet for the methyl group at the 2-position, and multiplets for the cyclohexene (B86901) ring protons. The ¹³C NMR spectrum would display distinct peaks for the carbonyl carbon, the enol ether carbons, and the aliphatic carbons of the ring and the ethoxy group.

3-Ethoxy-2,6-dimethyl-2-cyclohexen-1-one

Following a similar synthetic logic, 3-ethoxy-2,6-dimethyl-2-cyclohexen-1-one is prepared from 2,6-dimethyl-1,3-cyclohexanedione. The synthesis of the precursor diketone can be accomplished through alkylation of a simpler dione (B5365651). The subsequent O-ethylation furnishes the target compound.

Table 2: Physicochemical Properties of 3-Ethoxy-2,6-dimethyl-2-cyclohexen-1-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O₂ |

Data based on general knowledge of similar compounds.

Spectroscopic characterization would be expected to show signals corresponding to the ethoxy group, two distinct methyl group signals (one at C-2 and one at C-6), and the remaining protons of the cyclohexenone ring.

3-Ethoxy-6,6-dimethyl-2-cyclohexen-1-one

This analogue is synthesized from 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone. Dimedone is a readily available starting material, often prepared from mesityl oxide and diethyl malonate. The O-ethylation of dimedone provides 3-ethoxy-6,6-dimethyl-2-cyclohexen-1-one.

Table 3: Physicochemical Properties of 3-Ethoxy-6,6-dimethyl-2-cyclohexen-1-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O₂ |

Data sourced from chemical databases. chemspider.com

The key feature in the characterization of this molecule is the presence of a singlet in the ¹H NMR spectrum corresponding to the two equivalent methyl groups at the 6-position.

3-Ethoxy-6-(hydroxymethylene)-5-methyl-2-cyclohexen-1-one

The synthesis of 3-ethoxy-6-(hydroxymethylene)-5-methyl-2-cyclohexen-1-one represents a more complex derivatization. One reported synthesis of a similar compound, 3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one, involves the reaction of the lithium enolate of 3-ethoxy-2-cyclohexen-1-one (B1360012) with formaldehyde. clockss.org This suggests a similar approach for the target molecule, starting from 3-ethoxy-5-methyl-2-cyclohexen-1-one.

Table 4: Physicochemical Properties of (E)-3-Ethoxy-6-(hydroxymethylene)cyclohex-2-en-1-one

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

Data sourced from ChemScene. chemscene.com

Comparison of Reactivity and Synthetic Utility of Analogues

The reactivity of these analogues is significantly influenced by the nature and position of the methyl substituents.

Steric Hindrance: The presence of methyl groups at the C-2 and C-6 positions can introduce steric hindrance, which can affect the accessibility of the reactive sites. For instance, a methyl group at C-2 may sterically hinder nucleophilic attack at the C-2 carbon of the enone system. Similarly, gem-dimethyl groups at the C-6 position in 3-ethoxy-6,6-dimethyl-2-cyclohexen-1-one can influence the stereochemical outcome of reactions at the adjacent C-5 and C-1 positions.

Electronic Effects: Methyl groups are weakly electron-donating. A methyl group at the C-2 position can increase the electron density of the double bond, potentially altering its reactivity in cycloaddition reactions.

Acidity of α-Protons: The acidity of the protons at the C-4 and C-6 positions is crucial for enolate formation and subsequent alkylation reactions. A methyl group at C-6 in 3-ethoxy-2,6-dimethyl-2-cyclohexen-1-one would leave only one acidic proton at that position, influencing the regioselectivity of deprotonation. In 3-ethoxy-6,6-dimethyl-2-cyclohexen-1-one, there are no acidic protons at the C-6 position, thus preventing enolate formation at this site.

In terms of synthetic utility, these analogues serve as building blocks for a variety of more complex molecules. The parent compound, 3-ethoxy-2-cyclohexen-1-one, is a useful intermediate for preparing 3-alkyl- or aryl-2-cyclohexen-1-ones through the addition of organometallic reagents. It also facilitates kinetic enolate formation for alkylation at the 6-position. fishersci.ca The substituted analogues allow for the introduction of specific substitution patterns from an early stage in a synthetic sequence.

Strategies for Further Functionalization of the Cyclohexenone Core

The cyclohexenone core of these analogues provides multiple sites for further chemical modification, enabling the synthesis of a diverse range of complex structures.

Alkylation: As mentioned, the generation of enolates followed by reaction with electrophiles is a primary strategy for introducing substituents. The regioselectivity of this alkylation can be controlled by the choice of base and reaction conditions, as well as by the existing substitution pattern on the ring.

Conjugate Addition (Michael Addition): The α,β-unsaturated ketone system is an excellent Michael acceptor. libretexts.orglibretexts.org A wide range of nucleophiles, including organocuprates, enamines, and stabilized carbanions, can add to the C-2 position (the β-carbon) of the enone. masterorganicchemistry.com The nature of the substituent at C-2 in analogues like 3-ethoxy-2-methyl-2-cyclohexen-1-one will influence the feasibility and outcome of such additions.

Diels-Alder Reaction: The double bond of the cyclohexenone can act as a dienophile in Diels-Alder reactions, leading to the formation of bicyclic systems. The reactivity of the dienophile can be tuned by the substituents on the ring. Electron-donating groups, such as the ethoxy group, can influence the electronic properties of the double bond.

Robinson Annulation: This classic ring-forming reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. 3-Ethoxy-2-cyclohexen-1-one and its analogues can serve as the Michael acceptor, reacting with an enolate to initiate the annulation sequence, leading to the formation of a new six-membered ring fused to the original cyclohexenone.

Functionalization of the Ethoxy Group: The ethoxy group itself can be a site for modification. For example, it can be cleaved to reveal a β-dicarbonyl system, which can then undergo a different set of reactions.

Regioselective and Stereoselective Derivatization Approaches

The derivatization of this compound offers the potential to introduce new functional groups at various positions, leading to a diverse range of analogues. The control of regioselectivity (which position on the molecule reacts) and stereoselectivity (the spatial orientation of the new group) is crucial in synthetic organic chemistry for creating specific isomers with desired properties. Research into the derivatization of this compound and related structures has highlighted several key approaches to achieve this control.

The structure of this compound presents several potential sites for reaction, including the carbonyl group (C1), the α-carbon (C2), the β-carbon of the enone system (C4), and the α'-carbon (C6). The electronic and steric properties of the molecule, including the electron-donating ethoxy group and the methyl group at the chiral center (C6), influence the reactivity of these sites.

Regioselective Derivatization

Regioselectivity in the derivatization of this compound is primarily dictated by the choice of reagents and reaction conditions, which can favor either kinetically or thermodynamically controlled products. The most common site for regioselective functionalization is the C6 position, which is adjacent to the carbonyl group and is the most acidic α-position.

Alkylation at the C6 Position:

The generation of an enolate under basic conditions is a common strategy to achieve regioselective alkylation at the C6 position. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures selectively deprotonates the C6 position to form the kinetic enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce a new substituent at this position.

One documented example of this approach is the synthesis of 3-ethoxy-6-methyl-6-(2-thiophen-3-yl-ethyl)-cyclohex-2-enone. In this reaction, 3-ethoxy-6-methylcyclohex-2-en-1-one is treated with lithium diisopropylamide in tetrahydrofuran (B95107) to form the corresponding enolate. Subsequent reaction with 2-(3'-thiophenyl)-1-bromoethane results in the exclusive formation of the C6-alkylated product. This high regioselectivity is attributed to the formation of the more stable enolate at the C6 position.

While direct alkylation at other positions, such as C2 or C4, is less common, conjugate addition reactions (Michael additions) can be employed to introduce substituents at the C4 position. The polarization of the α,β-unsaturated ketone system makes the C4 carbon electrophilic and susceptible to attack by nucleophiles. However, specific examples of conjugate additions to this compound are not extensively detailed in the available literature, though it remains a plausible pathway for derivatization.

The table below summarizes a key regioselective alkylation reaction of this compound.

| Reactant | Reagents and Conditions | Product | Position of Derivatization | Yield |

|---|---|---|---|---|

| 3-Ethoxy-6-methylcyclohex-2-en-1-one | 1. Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), 20h, Heating 2. 2-(3'-thiophenyl)-1-bromoethane | 3-Ethoxy-6-methyl-6-(2-thiophen-3-yl-ethyl)-cyclohex-2-enone | C6 | 71.0% |

Stereoselective Derivatization

Achieving stereoselectivity in the derivatization of this compound is a more complex challenge, as it involves controlling the three-dimensional arrangement of atoms. The starting material itself is chiral, with a stereocenter at the C6 position. Any reaction at this position or the creation of a new stereocenter elsewhere in the molecule can lead to the formation of diastereomers or enantiomers.

While specific studies detailing the stereoselective derivatization of this compound are limited in the readily available scientific literature, general principles of stereoselective synthesis can be applied.

Diastereoselective Alkylation:

Alkylation at the C6 position, which already contains a methyl group, creates a new quaternary stereocenter. The approach of the electrophile to the enolate can be influenced by the existing stereochemistry at C6, potentially leading to a preference for one diastereomer over the other. This phenomenon, known as substrate-controlled diastereoselectivity, is dependent on the steric hindrance and conformational preferences of the enolate intermediate. For the alkylation reaction mentioned above, the stereochemical outcome was not specified in the available documentation.

In related systems, such as the alkylation of 3-methoxycycloalk-2-enones with a chiral side chain, high diastereoselectivity has been achieved through 1,4-asymmetric induction. This suggests that the presence of a chiral center can effectively control the stereochemistry of the newly formed stereocenter.

Enantioselective Approaches:

For reactions that create a new stereocenter where none existed before, or for the synthesis of a specific enantiomer of a derivative, enantioselective methods are required. These typically involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

Chiral Catalysts: In reactions like conjugate additions, chiral organocatalysts or metal complexes can be used to create a chiral environment around the substrate, favoring the formation of one enantiomer of the product over the other. For instance, asymmetric vinylogous Michael additions of similar cyclic enones have been achieved with high enantioselectivity using chiral primary amine catalysts.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. This is a powerful and reliable method for achieving high levels of stereocontrol in alkylation and other reactions.

While these strategies are well-established in organic synthesis, their specific application to this compound for the purpose of stereoselective derivatization is not extensively reported. The development of such methods would be a valuable contribution to the synthetic chemistry of this compound.

The following table outlines potential stereoselective approaches that could be applied to this compound, based on research on analogous compounds.

| Reaction Type | Potential Approach | Expected Outcome | Basis of Approach |

|---|---|---|---|

| Alkylation at C6 | Substrate-controlled diastereoselection | Formation of one diastereomer in excess | Influence of the existing stereocenter at C6 |

| Conjugate Addition at C4 | Use of a chiral organocatalyst (e.g., chiral primary amine) | Formation of one enantiomer in excess | Asymmetric catalysis principles applied to similar enones |

| Alkylation at C6 | Attachment of a chiral auxiliary to the carbonyl group or elsewhere | High diastereoselectivity in the formation of the new stereocenter | Established methodology for chiral auxiliary-controlled reactions |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and stereochemistry of 3-Ethoxy-6-methyl-2-cyclohexen-1-one can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers insights into the electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to the ethoxy group, the methyl group, and the protons on the cyclohexenone ring.

The ethoxy group protons characteristically appear as a triplet for the methyl group (–OCH₂CH ₃) and a quartet for the methylene (B1212753) group (–OCH ₂CH₃) due to spin-spin coupling. The methyl group at the 6-position of the cyclohexenone ring would likely appear as a doublet if adjacent to a single proton, or as a singlet if no adjacent protons are present, depending on the substitution pattern. The protons on the cyclohexene (B86901) ring itself would present as a complex multiplet in the aliphatic region of the spectrum. The vinylic proton at the 2-position is expected to appear as a singlet in the downfield region.

A representative, though not experimentally verified, data set for the expected ¹H NMR signals is presented below:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -OCH₂CH ₃ |

| ~1.45 | Doublet | 3H | 6-CH ₃ |

| ~2.50–2.70 | Multiplet | 4H | Cyclohexene ring protons |

| ~4.10 | Quartet | 2H | -OCH ₂CH₃ |

| ~5.30 | Singlet | 1H | Vinylic proton at C2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the cyclohexenone ring is expected to have the most downfield chemical shift, typically in the range of 190-210 ppm. The olefinic carbons of the C=C double bond will also appear downfield, but at a lower chemical shift than the carbonyl carbon. The carbon of the ethoxy group attached to the double bond will be in a similar region. The aliphatic carbons of the cyclohexene ring, the methyl group, and the ethoxy group will appear in the upfield region of the spectrum.

An illustrative, non-experimental ¹³C NMR data table is provided below:

| Chemical Shift (δ) ppm | Assignment |

| ~14.1 | -OCH₂C H₃ |

| ~22.3 | 6-C H₃ |

| ~25-40 | Aliphatic C H₂ and C H carbons |

| ~63.5 | -OC H₂CH₃ |

| ~103.0 | =C H- |

| ~175.0 | C =C-O |

| ~207.8 | C =O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the stretching vibration of the conjugated carbonyl group (C=O). The C=C double bond in the cyclohexenone ring will likely show a stretching band around 1600-1650 cm⁻¹. The C-O stretching vibrations of the ethoxy group are expected to appear as strong bands in the fingerprint region, typically between 1050 and 1250 cm⁻¹. Additionally, C-H stretching vibrations for the aliphatic and vinylic protons would be observed around 2850-3100 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850-3000 | C-H Stretch (sp³) | Aliphatic C-H |

| ~3000-3100 | C-H Stretch (sp²) | Vinylic C-H |

| ~1680 | C=O Stretch (conjugated ketone) | Carbonyl |

| ~1620 | C=C Stretch | Alkene |

| ~1250 | C-O-C Asymmetric Stretch | Ether |

Mass Spectrometry Techniques in Compound Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule might include the loss of the ethoxy group, the methyl group, or cleavage of the cyclohexenone ring. This data is critical for confirming the compound's identity and for distinguishing it from isomers.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of synthetic compounds. For this compound, methods such as flash chromatography are commonly employed.

Flash Chromatography

Flash chromatography is a rapid and efficient purification technique that utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate components of a mixture based on their polarity. The purification of this compound would involve dissolving the crude product in a minimal amount of a suitable solvent and applying it to the top of a silica gel column.

A carefully selected eluent system, often a mixture of a non-polar solvent (like hexanes or pentane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether), is then passed through the column under positive pressure. The components of the mixture travel down the column at different rates depending on their affinity for the silica gel. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure desired product. The choice of eluent composition is critical and is usually determined through preliminary TLC analysis to achieve optimal separation.

Distillation under Reduced Pressure

Purification of this compound following its synthesis is effectively achieved by distillation under reduced pressure. This technique is essential for separating the product from non-volatile impurities and unreacted starting materials, taking advantage of the compound's boiling point at a given pressure. Lowering the pressure reduces the boiling point, which prevents thermal degradation of the compound.

In a typical laboratory synthesis, the process begins with the alkylation of 3-ethoxy-2-cyclohexen-1-one (B1360012). orgsyn.org After the initial reaction is quenched and extracted, the crude product is isolated by removing the solvent. The final purification step involves distilling this crude oil. The procedure yields this compound as a colorless oil with a boiling point of 131–133°C at a pressure of 15 mm Hg. orgsyn.org This demonstrates that the compound is thermally stable enough for this purification method, which is crucial for obtaining a high-purity sample for subsequent analysis or use.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying individual components within a volatile mixture. rroij.com This method is particularly useful in the analysis of reaction products or in fields like flavor and fragrance chemistry, where complex mixtures of compounds, including cyclohexenone derivatives, are common. rroij.comnih.gov

The process involves injecting a sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the compounds between the mobile gas phase and a stationary phase coating the column walls. rroij.com Compounds with higher volatility and lower affinity for the stationary phase travel faster and elute from the column earlier.

As each separated compound exits the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons (typically via Electron Ionization or EI), causing it to ionize and break apart into a predictable pattern of charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. nist.gov

For a compound like this compound, while specific studies are not prevalent, its analysis in a mixture can be inferred from closely related structures. The mass spectrum of the analogue 3-Ethoxy-2-cyclohexen-1-one shows a prominent molecular ion peak and characteristic fragmentation patterns resulting from the loss of the ethoxy group or cleavage of the cyclohexenone ring. nist.gov By comparing the retention time and the obtained mass spectrum of an unknown peak in a sample mixture to a reference library or a standard, the presence and quantity of this compound can be unequivocally confirmed.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational cost. It is widely used to investigate the electronic properties of organic molecules, including cyclohexenone derivatives. A DFT study of 3-Ethoxy-6-methyl-2-cyclohexen-1-one would involve optimizing its molecular geometry to find the most stable three-dimensional structure.

From this optimized structure, a wealth of information about the molecule's electronic nature and reactivity can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy pertains to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the ether oxygen, indicating sites susceptible to electrophilic attack, while regions of positive potential would indicate susceptibility to nucleophilic attack. These calculations are invaluable for predicting how the molecule will interact with other reagents and biological targets. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table is representative of typical values obtained for substituted cyclohexenones and is for illustrative purposes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 3.5 D | Molecular polarity and intermolecular interactions |

Molecular Dynamics Simulations to Investigate Conformational Landscapes

The cyclohexenone ring is not planar and can adopt several conformations, such as half-chair and boat forms. The presence of substituents—an ethoxy group at C3 and a methyl group at C6—further complicates the conformational possibilities. Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of flexible molecules over time.

An MD simulation of this compound would model the motion of its atoms by solving Newton's equations of motion, typically over timescales from nanoseconds to microseconds. These simulations, often performed in a simulated solvent environment to mimic realistic conditions, reveal the accessible conformations, the relative energies of these conformations, and the energy barriers for interconversion between them. biorxiv.orgmdpi.com The results can identify the most stable (lowest energy) conformation and other low-energy conformers that might be biologically relevant. Understanding the conformational preferences is crucial, as the three-dimensional shape of a molecule dictates how it can interact with enzyme active sites or cellular receptors.

Quantitative Structure-Activity Relationships (QSAR) in Related Cyclohexenones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org While no specific QSAR studies on this compound are available, the methodology is well-established for various classes of cyclohexenone derivatives investigated as potential therapeutic agents. researchgate.netacs.org

To build a QSAR model, one would first synthesize a library of analogues of this compound with varied substituents. The biological activity of these compounds (e.g., enzyme inhibition, cytotoxicity) would be measured experimentally. Concurrently, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological: Describing atomic connectivity (e.g., Wiener index, Kier & Hall indices).

Physicochemical: Pertaining to properties like lipophilicity (logP), molar refractivity, and polar surface area.

Electronic: Derived from quantum chemical calculations (like DFT), including HOMO/LUMO energies, dipole moment, and atomic charges. acs.org

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that correlates a subset of these descriptors with the observed biological activity. acs.org A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, which saves significant time and resources in drug discovery efforts.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Cyclohexenone Analogues

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Physicochemical | logP, Polar Surface Area (PSA), Molar Refractivity | Membrane permeability, solubility, binding interactions |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Reactivity, electrostatic interactions with target |

| Topological | Wiener Index, Balaban Index | Molecular size, shape, and branching |

| Steric | Molecular Volume, Connolly Molecular Area | Fit within a receptor or enzyme active site |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful methods for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are highly valuable for confirming the structure of newly synthesized compounds or for re-evaluating the structure of previously isolated natural products. nih.govscilit.com

For this compound, DFT calculations can be employed to predict its ¹³C and ¹H NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov The calculated chemical shifts for a proposed structure can be compared with the experimental NMR data. A good correlation between the predicted and experimental spectra provides strong evidence for the correctness of the assigned structure.

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. While calculated frequencies often have systematic errors, they can be corrected using empirical scaling factors. The predicted IR spectrum can then be compared with the experimental one to aid in the assignment of vibrational modes, such as the characteristic C=O and C=C stretching frequencies of the cyclohexenone core.

Table 3: Hypothetical Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for this compound This table illustrates the typical application of computational methods in spectroscopy and does not represent real experimental data.

| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Predicted δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (C=O) | 199.5 | 201.2 | -1.7 |

| C2 | 102.8 | 104.1 | -1.3 |

| C3 | 175.1 | 176.5 | -1.4 |

| C4 | 30.4 | 31.0 | -0.6 |

| C5 | 28.9 | 29.7 | -0.8 |

| C6 | 45.2 | 46.0 | -0.8 |

| CH₃ (C6-Me) | 21.5 | 22.1 | -0.6 |

| OCH₂CH₃ | 64.3 | 65.0 | -0.7 |

| OCH₂CH₃ | 15.8 | 16.3 | -0.5 |

Advanced Synthetic Applications and Strategies

Role in the Synthesis of Complex Natural Products

While direct, multi-step total syntheses of highly complex natural products commencing from 3-ethoxy-6-methyl-2-cyclohexen-1-one are not extensively documented in readily available literature, its structural motifs are found in various natural products, and it serves as a crucial precursor for key intermediates in their synthesis. One notable application is in the preparation of substituted isochromene and isocoumarin (B1212949) frameworks, which are core structures in a variety of naturally occurring compounds.

For instance, 3-ethoxycyclohex-2-en-1-one, a closely related analogue, has been utilized as a starting material for the synthesis of alkylated 6-hydroxyisochromenes and 6-hydroxyisocoumarins. This synthesis involves a key intramolecular hydroalkoxylation of a cyclohex-2-en-3-yn-1-one derivative to construct the dihydropyran moiety. nih.gov Subsequent aromatization of the cyclohexenone ring and oxidation provides the desired isocoumarin structure. nih.gov This methodology provides a pathway to natural products containing these heterocyclic systems.

The strategic functionalization of the this compound ring system, particularly at the C-6 position, allows for the introduction of various side chains and functional groups, paving the way for the construction of more intricate molecular architectures characteristic of terpenoids and alkaloids.

Integration into Multi-Step Organic Syntheses

The reactivity of this compound allows for its seamless integration into multi-step synthetic sequences to build molecular complexity. The enone functionality is susceptible to a variety of transformations, including conjugate additions, reductions, and reactions at the carbonyl group.

A fundamental transformation is the reduction of the ketone and subsequent dehydration to furnish the corresponding diene, a versatile intermediate for Diels-Alder reactions. Furthermore, the vinyl ether moiety can be hydrolyzed under acidic conditions to reveal a β-diketone system, which can then undergo a range of classical ketone reactions.

An illustrative multi-step synthesis involves the initial functionalization at the C-6 position via enolate chemistry. For example, deprotonation with a strong base like lithium diisopropylamide (LDA) generates a nucleophilic enolate that can react with various electrophiles, such as alkyl halides or aldehydes. This allows for the introduction of diverse substituents at the stereocenter. The resulting substituted cyclohexenone can then be carried forward through a series of transformations to construct more complex carbocyclic and heterocyclic systems.

Table 1: Representative Multi-Step Syntheses Involving this compound Derivatives

| Starting Material | Reagents and Conditions | Intermediate(s) | Final Product Class |

| 3-Ethoxycyclohex-2-en-1-one | 1. LDA, THF, -78 °C; 2. R-CHO | 3-Ethoxy-6-(1-hydroxyalkyl)cyclohex-2-en-1-one | Substituted cyclohexenones |

| 3-Ethoxycyclohex-2-en-1-one | 1. LDA, THF, -78 °C; 2. Formaldehyde | 3-Ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one | Functionalized cyclohexenones |

| 3-Ethoxy-6-(1-hydroxyalkyl)cyclohex-2-en-1-one | 1. Dess-Martin periodinane; 2. Alkyne addition | 3-Ethoxy-6-(1-oxoalkyl)cyclohex-2-en-1-one, 3-Ethoxy-6-(1-hydroxy-2-alkynyl)cyclohex-2-en-1-one | Precursors for heterocyclic synthesis |

Asymmetric Synthesis Utilizing Chiral Auxiliaries or Catalysis

The presence of a stereocenter at the C-6 position of this compound makes it an attractive substrate for asymmetric synthesis. Strategies to control the stereochemistry at this position and in subsequent reactions are crucial for the enantioselective synthesis of target molecules.

While specific examples detailing the use of chiral auxiliaries or catalysis directly on this compound are not prevalent in the reviewed literature, the principles of asymmetric synthesis can be readily applied to this system.

Chiral Auxiliaries: A common strategy involves the covalent attachment of a chiral auxiliary to a derivative of the cyclohexenone. For instance, the ketone could be converted to a chiral enamine or imine using a chiral amine. Subsequent alkylation or other reactions would then proceed with facial selectivity directed by the chiral auxiliary. After the desired stereocenter is set, the auxiliary can be removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: Organocatalysis and transition-metal catalysis offer powerful tools for the asymmetric functionalization of cyclohexenone systems. For example, a chiral amine catalyst could be employed in a conjugate addition reaction to the enone, leading to the formation of a new stereocenter with high enantioselectivity. Similarly, chiral transition-metal complexes can catalyze a variety of enantioselective transformations, such as hydrogenations or allylic alkylations, on derivatives of this compound.

Although direct applications on the title compound are yet to be widely reported, the successful asymmetric synthesis of related 3-alkenyl-2-methylcyclohexanones via rhodium-catalyzed 1,4-addition to 2-cyclohexenone highlights the potential of such catalytic approaches. nih.gov

Development of Novel Methodologies Mediated by this compound

The unique reactivity of this compound and its derivatives has led to the development of novel synthetic methodologies. A prime example is the aforementioned synthesis of 6-hydroxyisochromenes and 6-hydroxyisocoumarins. nih.gov This methodology showcases a novel intramolecular hydroalkoxylation reaction of a cyclohex-2-en-3-yn-1-one, which is prepared from 3-ethoxycyclohex-2-en-1-one. nih.gov This reaction provides an efficient route to construct the dihydropyran ring system embedded in the isochromene core. nih.gov

The key steps of this novel methodology are:

Functionalization: Introduction of an alkyne-containing side chain at the C-6 position of the cyclohexenone ring.

Cyclization: An intramolecular hydroalkoxylation reaction to form the dihydropyran ring.

Aromatization: A selenylation/oxidative elimination sequence to aromatize the cyclohexenone ring. nih.gov

Oxidation: Oxidation of the resulting isochromene to the corresponding isocoumarin using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). nih.gov

This strategy demonstrates how the inherent reactivity of the 3-ethoxy-cyclohexenone scaffold can be harnessed to develop new and efficient methods for the synthesis of important heterocyclic compounds. Further exploration of the reactivity of this compound is expected to lead to the discovery of additional novel synthetic transformations and their application in the synthesis of complex molecules.

Future Research Directions and Outlook

Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of cyclohexenones and enol ethers is well-established, the specific substitution pattern of 3-Ethoxy-6-methyl-2-cyclohexen-1-one presents opportunities to uncover unique chemical transformations. Future research will likely focus on several key areas:

Asymmetric Catalysis: The prochiral center at the C6 position invites the development of novel asymmetric catalytic systems to control its stereochemistry. This could involve enantioselective alkylations, conjugate additions, or cycloadditions, providing access to a range of chiral building blocks.

Novel Cycloaddition Reactions: The dienophilic nature of the α,β-unsaturated ketone system can be exploited in various cycloaddition reactions. Investigating its behavior in [4+2], [2+2], and other higher-order cycloadditions with novel dienes and dienophiles could lead to the synthesis of complex polycyclic systems.

Tandem and Cascade Reactions: The dual functionality of the molecule makes it an ideal candidate for designing tandem or cascade reactions. For instance, a reaction could be initiated at the enol ether, followed by a subsequent transformation at the enone, allowing for the rapid construction of molecular complexity from a simple starting material.

Photochemical and Electrochemical Reactivity: The photochemical and electrochemical behavior of this compound remains largely unexplored. Studies in these areas could reveal new pathways for functionalization and ring transformations, potentially leading to the discovery of unprecedented molecular rearrangements.

A summary of potential reaction pathways to be explored is presented in Table 1.

Table 1: Potential Undiscovered Reactivity Patterns for this compound

| Reaction Type | Potential Outcome | Research Focus |

|---|---|---|

| Asymmetric Catalysis | Enantiomerically enriched products | Development of chiral catalysts for stereoselective transformations at C6. |

| Novel Cycloadditions | Complex polycyclic scaffolds | Exploration of reactivity with unconventional dienes and dienophiles. |

| Tandem/Cascade Reactions | Rapid increase in molecular complexity | Design of one-pot multi-step reaction sequences. |

Development of Greener Synthetic Pathways

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic methods.

Key areas of focus will include:

Atom-Economical Syntheses: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste. This could involve exploring catalytic C-H activation or addition reactions as alternatives to traditional functional group interconversions.

Use of Renewable Feedstocks: Investigating the synthesis of the cyclohexenone core from biomass-derived starting materials would represent a significant advance in sustainability.

Catalytic and Solvent-Free Reactions: The development of highly efficient catalytic systems, including biocatalysts, for the synthesis and transformation of this compound will be crucial. Furthermore, exploring reactions under solvent-free conditions or in green solvents like water or supercritical fluids will reduce the environmental impact.

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or mechanochemistry could lead to faster reaction times and reduced energy consumption compared to conventional heating methods.

Computational Design of Novel Cyclohexenone-Based Scaffolds

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, computational approaches can guide future research in several ways:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, predict the regioselectivity and stereoselectivity of various transformations, and aid in the design of more efficient catalysts.

Virtual Screening for Biological Activity: By generating virtual libraries of derivatives based on the this compound scaffold, it is possible to perform in silico screening against various biological targets. This can help to identify promising candidates for further synthesis and experimental evaluation.

Design of Functional Materials: Computational modeling can be used to predict the electronic and photophysical properties of polymers and other materials incorporating the cyclohexenone unit, guiding the design of new materials for applications in electronics and optics.

Table 2: Application of Computational Design in Future Research

| Computational Method | Application | Goal |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies | Predict reactivity and guide catalyst design. |

| Molecular Docking | Virtual screening | Identify potential biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Lead optimization | Design derivatives with enhanced activity. |

Expanding Synthetic Utility in Related Chemical Domains

The versatile structure of this compound makes it a valuable building block for the synthesis of a wide range of more complex molecules. Future research will likely focus on expanding its applications in several key areas of synthetic chemistry:

Natural Product Synthesis: The functionalized cyclohexenone core is a common motif in many natural products. Developing efficient methods to elaborate the structure of this compound could provide novel and more direct routes to these complex and often biologically active molecules.

Medicinal Chemistry: The cyclohexenone scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic activities. The synthesis of libraries of novel compounds based on this scaffold will be a key area of research for the discovery of new drug candidates.

Agrochemicals: The development of new pesticides and herbicides is an ongoing need. The unique reactivity of this compound can be harnessed to create novel agrochemicals with improved efficacy and reduced environmental impact.

Flavor and Fragrance Chemistry: Substituted cyclohexenones are known to possess interesting organoleptic properties. Exploring the synthesis of derivatives of this compound could lead to the discovery of new flavor and fragrance compounds.

Q & A

Synthesis and Reaction Optimization

Basic: What are the common synthetic routes for preparing 3-Ethoxy-6-methyl-2-cyclohexen-1-one, and what catalysts are typically employed? The compound is often synthesized via acid-catalyzed cyclization of substituted keto-esters or hydroxy acids. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) is effective in promoting cyclization of precursors like 3-hydroxy acids, as demonstrated in analogous syntheses of cyclohexenone derivatives . Reaction conditions (e.g., anhydrous environment, 0–25°C) and stoichiometric ratios of the catalyst (1–5 mol%) are critical for minimizing side reactions.

Advanced: How can Design of Experiments (DoE) optimize reaction yield for large-scale synthesis? A multivariate approach should evaluate temperature, catalyst concentration, and reaction time. For instance, fractional factorial designs can identify interactions between variables. Data from the CRC Handbook (e.g., boiling points, solubility) guide solvent selection . Kinetic studies using in-situ FTIR or NMR can monitor intermediate formation, ensuring reproducibility under scaled conditions .

Characterization and Structural Analysis

Basic: Which spectroscopic techniques are most reliable for characterizing this compound? Standard methods include:

- GC-MS : To confirm molecular weight (MW: 168.23 g/mol ).

- ¹H/¹³C NMR : Key signals include the cyclohexenone carbonyl (δ ~205 ppm) and ethoxy group (δ ~1.3 ppm for CH₃, δ ~3.5 ppm for OCH₂) .

- IR : Absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ether) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry? Single-crystal X-ray analysis, as applied to ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate, provides unambiguous confirmation of regioselectivity and substituent orientation . For unstable derivatives, isotopic labeling (e.g., deuterated solvents) enhances NMR resolution .

Handling Data Contradictions

Basic: How should researchers address conflicting spectral data during structure elucidation? Compare experimental NMR/IR with computational predictions (e.g., density functional theory (DFT)) and reference databases like NIST Chemistry WebBook . For example, discrepancies in carbonyl stretching frequencies may arise from solvent polarity effects, requiring re-measurement in standardized solvents (e.g., CDCl₃) .

Advanced: What statistical methods validate reproducibility in kinetic studies? Bootstrap resampling or Monte Carlo simulations quantify uncertainty in rate constants. Open-data practices, as emphasized by the European Open Science Cloud, enable cross-validation with independent datasets .

Stability and Degradation Pathways

Basic: Under what pH conditions is this compound stable? The compound is stable in neutral to mildly acidic conditions (pH 4–7). Alkaline environments (pH >10) may hydrolyze the ethoxy group, as observed in analogous cyclohexenones under pH 13 .

Advanced: How can LC-MS/MS identify degradation products? High-resolution LC-MS/MS with electrospray ionization (ESI) detects hydrolyzed products (e.g., 6-methyl-2-cyclohexen-1-ol). Fragmentation patterns and accurate mass (<5 ppm error) confirm structures .

Steric and Electronic Effects on Reactivity

Advanced: How do substituents influence regioselectivity in Diels-Alder reactions? The ethoxy group at C3 acts as an electron-donating group, directing dienophiles to the α,β-unsaturated carbonyl at C2. Computational modeling (e.g., Gaussian09) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Ethical and Data Management Considerations

Advanced: What protocols ensure compliance with open-data mandates while protecting intellectual property? Use anonymized datasets for public repositories and employ embargo periods (e.g., 12–24 months) via platforms like Zenodo. Metadata should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.